molecular formula C12H19NO8 B13858384 N-Acetyl-D-Glucosamine 3,4-Diacetate

N-Acetyl-D-Glucosamine 3,4-Diacetate

Cat. No.: B13858384
M. Wt: 305.28 g/mol
InChI Key: JCTNUTZHSLBEBB-HCZNEQIXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-D-Glucosamine 3,4-Diacetate typically involves the acetylation of N-Acetyl-D-Glucosamine. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 3 and 4 positions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-Glucosamine 3,4-Diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl-D-Glucosamine 3,4-Diacetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-D-Glucosamine 3,4-Diacetate is unique due to its specific acetylation at the 3 and 4 positions, which imparts distinct chemical and biological properties. This selective acetylation allows for targeted interactions in biochemical pathways and makes it a valuable tool in research .

Properties

Molecular Formula

C12H19NO8

Molecular Weight

305.28 g/mol

IUPAC Name

[(3S,6S)-5-acetamido-4-acetyloxy-6-hydroxy-2-(hydroxymethyl)oxan-3-yl] acetate

InChI

InChI=1S/C12H19NO8/c1-5(15)13-9-11(20-7(3)17)10(19-6(2)16)8(4-14)21-12(9)18/h8-12,14,18H,4H2,1-3H3,(H,13,15)/t8?,9?,10-,11?,12+/m1/s1

InChI Key

JCTNUTZHSLBEBB-HCZNEQIXSA-N

Isomeric SMILES

CC(=O)NC1[C@H](OC([C@H](C1OC(=O)C)OC(=O)C)CO)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC(=O)C)OC(=O)C

Origin of Product

United States

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